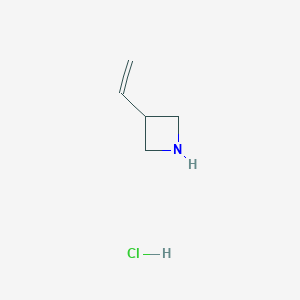
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate is a complex organic compound with a molecular formula of C19H21N4O2S and a molecular weight of 369.46064 . This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and an ethyl ester group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and naphthalene moiety allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-YL)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other similar compounds, such as:
Ethyl 2-((5-amino-4-(4-phenyl)-4H-1,2,4-triazol-3-YL)thio)acetate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Ethyl 2-((5-amino-4-(4-methyl)-4H-1,2,4-triazol-3-YL)thio)acetate: Similar structure but with a methyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-17(24)11-26-19-22-21-18(20)23(19)16-10-9-13(12-7-8-12)14-5-3-4-6-15(14)16/h3-6,9-10,12H,2,7-8,11H2,1H3,(H2,20,21) |
InChI Key |
HXCMZPFZJUVONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)

![6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)

![(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14029572.png)

![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)



![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)

